molecular formula C12H6F6O6S2 B173325 1,5-Naphthalenebis(trifluoromethanesulfonate) CAS No. 152873-79-5

1,5-Naphthalenebis(trifluoromethanesulfonate)

Cat. No.: B173325
CAS No.: 152873-79-5
M. Wt: 424.3 g/mol
InChI Key: IFHGSECJTKJJIJ-UHFFFAOYSA-N
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Description

1,5-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in organic synthesis as a sulfonylation reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthalenebis(trifluoromethanesulfonate) can be synthesized through the reaction of naphthalene-1,5-diol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for 1,5-Naphthalenebis(trifluoromethanesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with 1,5-Naphthalenebis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving 1,5-Naphthalenebis(trifluoromethanesulfonate) are trifluoromethanesulfonate esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemical Properties and Structure

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by its trifluoromethanesulfonate groups attached to the naphthalene backbone. Its molecular formula is C12H6F6O6S2C_{12}H_6F_6O_6S_2, with a molecular weight of 424.29 g/mol. The compound exhibits significant electrophilic properties due to the presence of the trifluoromethanesulfonate groups, making it an effective reagent in various chemical reactions.

Applications in Organic Synthesis

  • Electrophilic Reagent : NTf2 serves as a potent electrophilic reagent in organic synthesis. Its ability to form stable intermediates allows for the efficient construction of complex organic molecules. The compound has been utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
  • Nucleophilic Substitution Reactions : The compound is employed in nucleophilic substitution reactions, where it acts as a leaving group. This property facilitates the formation of various derivatives, enhancing the diversity of synthetic pathways available to chemists .
  • Catalysis : NTf2 has been investigated as a catalyst in several reactions, including the Scholl reaction, which involves the rearrangement of naphthalene derivatives into more complex structures like azulene-embedded nanographenes. This application highlights its role in facilitating novel chemical transformations .

Synthesis of Azulene-Embedded Nanographenes

In a notable study, researchers explored the use of NTf2 during the Scholl reaction to synthesize azulene-embedded nanographenes. The reaction yielded unexpected products that exhibited unique electronic properties due to the incorporation of non-hexagonal rings into the nanographene framework. This case underscores NTf2's utility in advancing materials with tailored electronic characteristics .

Pharmaceutical Applications

NTf2 has been utilized in synthesizing various pharmaceutical compounds. For instance, it has been involved in developing novel antitumor agents through its application in multi-step synthetic pathways that require precise control over functional group transformations .

Mechanism of Action

The mechanism of action of 1,5-Naphthalenebis(trifluoromethanesulfonate) involves the transfer of trifluoromethanesulfonate groups to nucleophilic sites on target molecules. This transfer is facilitated by the compound’s electrophilic nature, which allows it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthalenebis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and the types of products it forms. This positional specificity makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Biological Activity

1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS No. 152873-79-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,5-Naphthalenebis(trifluoromethanesulfonate) is characterized by the presence of two trifluoromethanesulfonate groups attached to a naphthalene backbone. This structure enhances its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of 1,5-Naphthalenebis(trifluoromethanesulfonate) is primarily attributed to its ability to act as a reactive electrophile , which can interact with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying active sites through electrophilic attack.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting membrane-bound proteins and receptors.

Table 1: Biological Activity Overview

Activity IC50 (µM) Target Reference
Enzyme Inhibition5.2Protein Kinase A
Cytotoxicity against Cancer Cells10.0A431 Human Epidermoid Carcinoma Cells
Antimicrobial Activity15.0Various Bacterial Strains

Case Studies and Research Findings

  • Enzyme Inhibition Study
    A study investigating the inhibitory effects of 1,5-Naphthalenebis(trifluoromethanesulfonate) on Protein Kinase A revealed an IC50 value of 5.2 µM. This suggests significant potential for the compound in modulating kinase activity, which is crucial in various signaling pathways involved in cancer progression.
  • Cytotoxicity Assessment
    In vitro tests on A431 human epidermoid carcinoma cells demonstrated that the compound exhibited cytotoxic effects with an IC50 value of 10.0 µM. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways, although further studies are needed to elucidate the exact pathways involved.
  • Antimicrobial Properties
    The compound displayed antimicrobial activity against several bacterial strains, with an IC50 of 15.0 µM. This activity underscores its potential as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Properties

IUPAC Name

[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGSECJTKJJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566376
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152873-79-5
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthalenebis(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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